molecular formula C10H9FN2O2 B11067871 N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11067871
M. Wt: 208.19 g/mol
InChI Key: JKCMXDGIIXNISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE is a compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve further functionalization steps to introduce the fluorine and acetamide groups. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .

Chemical Reactions Analysis

N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorine atom enhances its binding properties and stability .

Comparison with Similar Compounds

N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE can be compared with other indole derivatives such as:

The uniqueness of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetamide

InChI

InChI=1S/C10H9FN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,9H,1H3,(H,12,14)(H,13,15)

InChI Key

JKCMXDGIIXNISD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)F)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.